molecular formula C24H22N2O5 B14949270 2-[[3-[[2-(3,4-Dimethylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid CAS No. 5975-49-5

2-[[3-[[2-(3,4-Dimethylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid

Cat. No.: B14949270
CAS No.: 5975-49-5
M. Wt: 418.4 g/mol
InChI Key: KCNVWSNMVWWFBI-UHFFFAOYSA-N
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Description

This compound is a benzoic acid derivative featuring a unique scaffold with two amide linkages. The structure includes:

  • Benzoic acid backbone at position 2.
  • Benzoyl group at position 3, connected via an amide bond.
  • 2-(3,4-Dimethylphenoxy)acetyl group, where a phenoxy ring with 3,4-dimethyl substituents is linked via an acetyl moiety to the second amide bond.

Properties

CAS No.

5975-49-5

Molecular Formula

C24H22N2O5

Molecular Weight

418.4 g/mol

IUPAC Name

2-[[3-[[2-(3,4-dimethylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid

InChI

InChI=1S/C24H22N2O5/c1-15-10-11-19(12-16(15)2)31-14-22(27)25-18-7-5-6-17(13-18)23(28)26-21-9-4-3-8-20(21)24(29)30/h3-13H,14H2,1-2H3,(H,25,27)(H,26,28)(H,29,30)

InChI Key

KCNVWSNMVWWFBI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-[[2-(3,4-Dimethylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[[3-[[2-(3,4-Dimethylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[[3-[[2-(3,4-Dimethylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[[3-[[2-(3,4-Dimethylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is known to modulate signaling pathways related to inflammation and pain .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The following table highlights key structural differences and molecular characteristics of the target compound and its analogs:

Compound Name Substituents on Phenoxy Ring Molecular Formula Molecular Weight (g/mol) Key Properties
Target : 2-[[3-[[2-(3,4-Dimethylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid 3,4-Dimethyl C₂₄H₂₃N₂O₅* ~425.45 High hydrophobicity
3-[[2-(4-Ethoxyphenoxy)acetyl]amino]benzoic acid 4-Ethoxy C₁₇H₁₇NO₅ 315.32 Moderate solubility in polar solvents
2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid 3,4-Dimethoxy C₁₇H₁₇NO₅ 315.32 Increased polarity vs. dimethyl analog
4-[[2-(3,4-Dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid 3,4-Dimethyl + thioxomethyl C₁₈H₁₈N₂O₄S 370.41 Enhanced reactivity due to thio group
3-[[2-(4-Isopropylphenoxy)acetyl]amino]benzoic acid 4-Isopropyl C₁₈H₁₉NO₄ 329.35 Steric hindrance from bulky substituent
Tranilast (N-(3,4-Dimethoxycinnamoyl)anthranilic acid) Cinnamoyl (3,4-dimethoxyphenyl) C₁₈H₁₇NO₅ 327.34 Anti-inflammatory activity

*Estimated formula based on structural analysis; exact data requires experimental validation.

Hydrophobicity and Solubility
  • Thioxomethyl substitution () introduces polarity and reactivity, which may alter metabolic stability .
Protein Binding Interactions
  • Carboxamide derivatives, such as those in and , demonstrate varied binding affinities to Bovine Serum Albumin (BSA). The target’s dimethylphenoxy group may improve binding via hydrophobic interactions, similar to cyclohexylcarbamoyl derivatives .
  • Tranilast () shows anti-inflammatory effects by inhibiting cytokine release, suggesting that the target’s amide-rich structure could be optimized for similar therapeutic applications .

Biological Activity

2-[[3-[[2-(3,4-Dimethylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid, a complex organic compound, has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C24H22N2O5
  • Molecular Weight : 418.45 g/mol

The structure includes a benzoic acid core with various functional groups that contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily focusing on its role as an inhibitor and its antioxidant properties.

1. Inhibitory Activity

Studies have shown that derivatives of this compound can inhibit specific proteins involved in cell survival and proliferation. For instance, it has been reported to possess inhibitory activity against Inhibitor of Apoptosis Proteins (IAPs), particularly XIAP, which is crucial in cancer therapy .

2. Antioxidant Activity

The compound has demonstrated significant antioxidant properties. In vitro assays revealed IC50 values ranging from 28.30 ± 1.17 to 64.66 ± 2.43 µM against hydroxyl radicals, indicating its potential in combating oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds and their derivatives:

Study Biological Activity IC50 Value Reference
Siddiqui et al. (2019)α-Amylase Inhibition4.95 ± 0.44 µM
Altıntop et al. (2016)Anti-tumor ActivityNot specified
Khan et al. (2023)Cholinesterase InhibitionNot specified

These studies highlight the versatility of compounds related to 2-[[3-[[2-(3,4-Dimethylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid in various therapeutic applications.

The mechanisms underlying the biological activities of this compound include:

  • Protein Binding : The compound's ability to bind to specific proteins may disrupt their function, leading to apoptosis in cancer cells.
  • Radical Scavenging : Its structural components allow it to scavenge free radicals effectively, reducing oxidative damage.

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